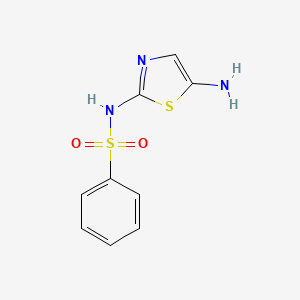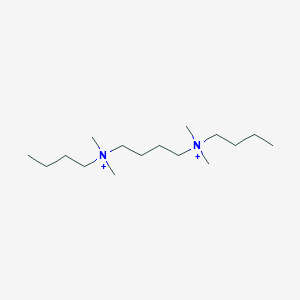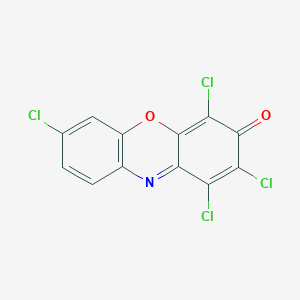
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one: is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one can be synthesized through various organic synthesis methods. One common approach involves the chlorination of phenoxazinone derivatives under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, along with a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrachloro compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex phenoxazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
作用機序
The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
類似化合物との比較
- 1,2,4-Trichloro-7-nitro-3H-phenoxazin-3-one
- 7-Hydroxy-3H-phenoxazin-3-one
- 3H-Phenoxazin-3-one, 7-hydroxy-4-methyl-
Comparison: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one is unique due to its high degree of chlorination, which imparts distinct chemical properties compared to its less chlorinated counterparts. This high chlorination enhances its stability and reactivity, making it suitable for specific applications where other phenoxazine derivatives may not perform as effectively .
特性
CAS番号 |
832733-88-7 |
|---|---|
分子式 |
C12H3Cl4NO2 |
分子量 |
335.0 g/mol |
IUPAC名 |
1,2,4,7-tetrachlorophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
InChIキー |
VMGBESXFGKGZGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
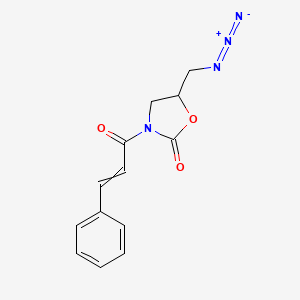
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
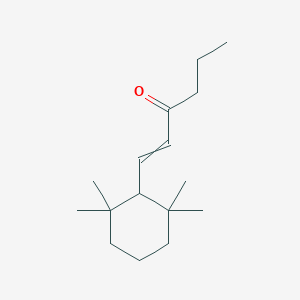
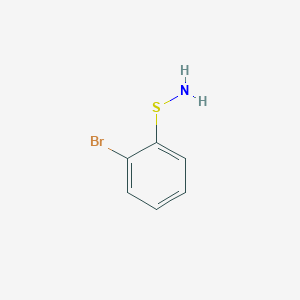
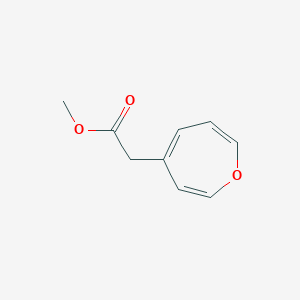
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
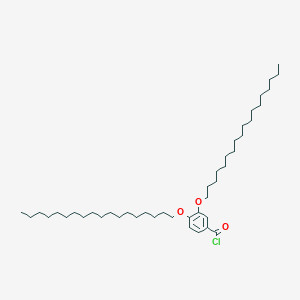
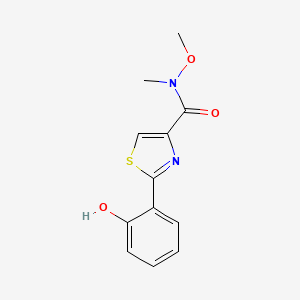

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
